molecular formula C19H15NO B14609359 Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- CAS No. 60148-01-8

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)-

Cat. No.: B14609359
CAS No.: 60148-01-8
M. Wt: 273.3 g/mol
InChI Key: YMAFRMZPLWJQCK-UHFFFAOYSA-N
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Description

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- is a complex organic compound characterized by the presence of a pyridine ring and two phenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- typically involves the reaction of 3-pyridylmethyl ketone with benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic addition.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3-pyridinyl)-: Shares the pyridine ring but lacks the diphenyl groups.

    Ethanone, 1-(2-pyridinyl)-: Similar structure with the pyridine ring in a different position.

    Benzophenone: Contains the diphenyl groups but lacks the pyridine ring.

Uniqueness

Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- is unique due to the combination of the pyridine ring and two phenyl groups, which confer distinct chemical and biological properties. This structural arrangement enhances its potential for diverse applications in research and industry.

Properties

CAS No.

60148-01-8

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2,2-diphenyl-1-pyridin-3-ylethanone

InChI

InChI=1S/C19H15NO/c21-19(17-12-7-13-20-14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H

InChI Key

YMAFRMZPLWJQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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